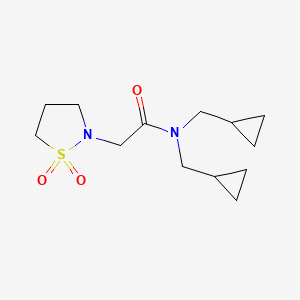
N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including cyclopropylmethyl groups and a thiazolidinone ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with a thioamide to form the thiazolidinone ring. This reaction is often carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of Cyclopropylmethyl Groups: The cyclopropylmethyl groups are introduced via alkylation reactions. This can be achieved by reacting the thiazolidinone intermediate with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale,
Propiedades
IUPAC Name |
N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c16-13(10-15-6-1-7-19(15,17)18)14(8-11-2-3-11)9-12-4-5-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJDAIHYQAGVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(=O)N(CC2CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(1-ethylpyrazol-4-yl)methanone](/img/structure/B6752783.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1-cyclopropylmethanesulfonamide](/img/structure/B6752784.png)
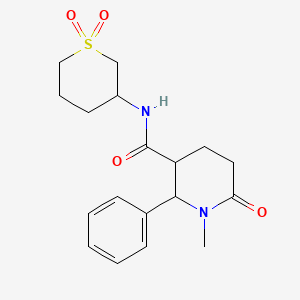
![1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6752790.png)
![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6752798.png)
![1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6752818.png)
![1-methyl-N-(2-methyl-2-thiophen-2-ylpropyl)-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6752820.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B6752835.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone](/img/structure/B6752843.png)
![3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6752847.png)
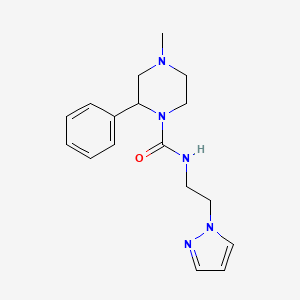
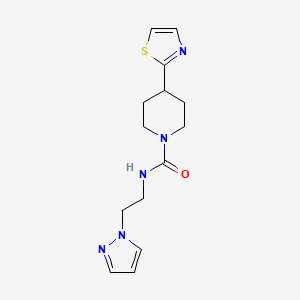
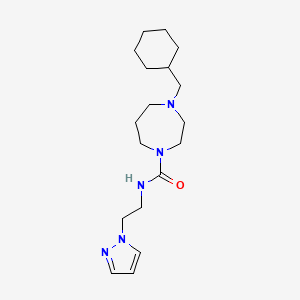
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-3-pyridin-3-ylbutan-1-one](/img/structure/B6752884.png)
